2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt
CAS No.: 54996-07-5
Cat. No.: VC0015127
Molecular Formula: C10H20ClNO2
Molecular Weight: 221.725
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54996-07-5 |
|---|---|
| Molecular Formula | C10H20ClNO2 |
| Molecular Weight | 221.725 |
| IUPAC Name | 2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H19NO2.ClH/c1-9(2)5-7(8(12)13)6-10(3,4)11-9;/h7,11H,5-6H2,1-4H3,(H,12,13);1H |
| Standard InChI Key | QSWMAXHNUDWBLI-UHFFFAOYSA-N |
| SMILES | CC1(CC(CC(N1)(C)C)C(=O)O)C.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt (CAS No. 54996-07-5) is a derivative of piperidine featuring four methyl groups positioned at the 2 and 6 positions of the piperidine ring, with a carboxylic acid group at position 4. The compound exists as a hydrochloride salt, which affects its solubility and reactivity profiles. Its parent compound is 4-Piperidinecarboxylic acid, 2,2,6,6-tetramethyl- (CID 103446), which shares the same basic structure but exists in the free base form rather than as a hydrochloride salt .
Physical and Chemical Properties
The compound possesses several noteworthy physical and chemical properties that influence its behavior in various chemical environments. These properties are summarized in Table 1 below.
Table 1: Physical and Chemical Properties of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt
These properties influence the compound's solubility, reactivity, and binding characteristics in various chemical and biological systems. The presence of the hydrochloride salt affects its solubility profile, making it more soluble in polar solvents compared to its free base form. The compound's hydrogen bond donor and acceptor counts indicate its potential for interaction with biological systems and other molecules through hydrogen bonding.
Spectroscopic and Identification Data
The compound can be identified and characterized using various spectroscopic techniques and chemical identifiers. Its IUPAC name is 2,2,6,6-tetramethylpiperidine-4-carboxylic acid;hydrochloride, which describes its structural components. Other important identifiers include:
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature, facilitating its identification and comparison with related compounds.
Synthesis and Preparation
Synthetic Routes
The synthesis of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt typically follows a two-stage process. First, the synthesis of the parent compound 2,2,6,6-tetramethylpiperidine-4-carboxylic acid is accomplished, followed by conversion to the hydrochloride salt. The parent compound can be synthesized through several routes, starting from appropriate precursors such as 2,2,6,6-tetramethylpiperidine or related compounds.
One synthetic approach involves the reaction of 2,2,6,6-tetramethylpiperidine with a carboxylating agent under controlled conditions. The hydrochloride salt is then formed by treating the resulting carboxylic acid with hydrochloric acid. This process yields the desired compound with the carboxylic acid group at the 4-position of the piperidine ring.
The parent compound, 2,2,6,6-tetramethylpiperidine, can itself be synthesized through various methods. One approach involves a conjugate addition reaction of ammonia to phorone . Another method, described by Vigalok et al., employs a multi-step reaction using FClO3 and BF3*(C2H5)2O in hexane at 0°C . These synthetic pathways provide versatile means of obtaining the precursor for 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt.
Industrial Production Methods
Industrial production of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt follows similar synthetic routes to laboratory methods but is conducted on a larger scale. The process typically involves the use of industrial-grade reagents and equipment to achieve efficient production. After synthesis, the compound undergoes purification through crystallization or other separation techniques to obtain the desired purity level.
The starting materials for industrial production are either commercially available or can be synthesized using established methods. For instance, triacetonamine (2,2,6,6-tetramethyl-4-oxopiperidine), a precursor for various 2,2,6,6-tetramethylpiperidine derivatives, can be synthesized by reacting acetone with an ammonia source in the presence of a calcium-containing catalyst . This approach provides an efficient route for large-scale production of the starting materials needed for synthesizing 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt.
Chemical Reactivity
Types of Reactions
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt participates in various chemical reactions, demonstrating versatility in organic synthesis. The primary reaction types include:
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides. Common oxidizing agents employed in these reactions include potassium permanganate and hydrogen peroxide. The oxidation typically targets specific functional groups within the molecule, leading to the formation of new derivatives with altered properties.
Reduction Reactions: Reduction processes can convert the carboxylic acid group to an alcohol or other reduced forms. Reducing agents commonly used for these transformations include lithium aluminum hydride. The reduction changes the functionality at the 4-position, altering the compound's reactivity and potential applications.
Substitution Reactions: The compound can participate in substitution reactions where functional groups are replaced by other groups. These reactions often involve halogens or nucleophiles as reagents. Substitution reactions provide routes to diverse derivatives with modified properties.
Reaction Mechanisms and Conditions
The reactions of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt follow standard organic chemistry mechanisms. For esterification reactions, alkaline catalysts such as alkali or alkaline earth metal oxides or hydroxides can be employed. Suitable catalysts include sodium hydroxide, lithium carbonate, sodium carbonate, potassium carbonate, lithium hydroxide, potassium hydroxide, sodium hydride, and various other metal oxides and hydroxides .
In esterification processes involving related compounds, the oxy group of the piperidine becomes replaced with the carboxylic acid group, and free carboxylic acid groups become esterified with the hydroxy group of the alcohol or phenol, forming the 4-piperidinyl carboxylic acid ester . These reaction mechanisms demonstrate the compound's versatility in forming various derivatives with potential applications in different fields.
Applications in Chemical Research and Industry
Organic Synthesis Applications
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt serves as a valuable reagent in organic synthesis and catalysis. Its unique structure, featuring a piperidine ring with four methyl groups and a carboxylic acid function, makes it useful for preparing various organic compounds. The compound's reactivity profile allows it to participate in diverse chemical transformations, making it a versatile building block in synthetic chemistry.
In research settings, the compound is employed to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it valuable for investigating biological processes at the molecular level. This application highlights the compound's utility beyond traditional organic synthesis.
Industrial Applications
In industrial contexts, 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt and related compounds find applications in the production of polymers, resins, and other industrial chemicals. The compound's structural features contribute to its utility in these applications, providing specific properties to the resulting materials.
A significant industrial application involves the use of related compounds, such as 2,2,6,6-tetramethylpiperidyl carboxylic acid esters and amides, as stabilizers. These compounds enhance the resistance of synthetic polymeric materials to deterioration caused by heat and/or light . The stabilized polymers include polyolefins like polyethylene, polypropylene, polybutylene, polyisobutylene, polystyrene, polydienes, and various copolymers . This application demonstrates the broader utility of 2,2,6,6-tetramethylpiperidine derivatives in industrial settings.
Biological Activity and Properties
Enzyme Inhibition Mechanisms
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Research indicates that the compound interacts with enzymes that play roles in oxidative stress and inflammation. These interactions could potentially influence various biological processes, suggesting applications in biochemical research and potential therapeutic development.
The compound's structure, featuring a piperidine ring with four methyl groups and a carboxylic acid function, contributes to its ability to interact with enzyme active sites. These structural features may facilitate binding to specific enzymes, leading to inhibition of their activity. Understanding these interactions provides insights into the compound's biological effects and potential applications.
Antioxidant Properties
The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells. This characteristic makes it potentially valuable in contexts related to neuroprotection and cardiovascular health, where oxidative stress plays a significant role in pathological processes. The compound's ability to reduce oxidative damage could provide protective effects in various biological systems.
The antioxidant properties likely stem from the compound's ability to neutralize reactive oxygen species or influence cellular antioxidant defense mechanisms. These properties contribute to the compound's broader biological activity profile and suggest potential applications in research focused on oxidative stress-related conditions.
Comparative Analysis with Related Compounds
2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt belongs to a family of compounds with similar structures but different properties and applications. Table 2 presents a comparison of this compound with several structurally related compounds.
Table 2: Comparison of 2,2,6,6-Tetramethylpiperidine-4-carboxylic acid, Hydrochloride Salt with Related Compounds
One notable related compound is 2,2,6,6-Tetramethylpiperidine-n-oxyl-4-amino-4-carboxylic acid (TOAC), which is a piperidinemonocarboxylic acid and belongs to the aminoxyl class . Unlike the hydrochloride salt, TOAC contains an N-oxide group and functions as a stable free radical spin label, making it valuable for biochemical research applications .
Another related compound is Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid, which is a protected form of TOAC used for incorporation into peptide sequences . This derivative serves as a useful tool for incorporating ESR spin-labels into peptides, facilitating studies of peptide structure and dynamics . Following peptide synthesis and cleavage, the compound requires specific treatment with aqueous ammonia in air to regenerate the nitroxide radical .
The comparison highlights how structural variations among these related compounds lead to different properties and applications. While they share the basic 2,2,6,6-tetramethylpiperidine scaffold, modifications to functional groups significantly alter their behavior and utility in chemical and biological systems.
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